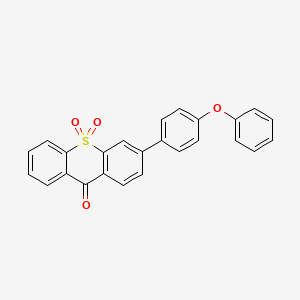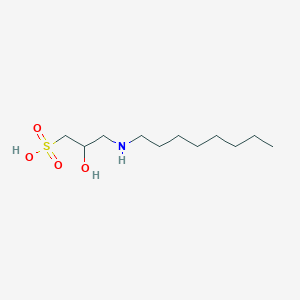
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is a chemical compound with a unique structure that includes a thiazole ring, a methyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine typically involves the alkylation of a thiazole derivative. One common method includes the reaction of 2-thiazolemethanamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Electrophiles like alkyl halides, nucleophiles such as amines; reactions are performed in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4-pyridinamine: Similar in structure but with a pyridine ring instead of a thiazole ring.
N-methyl-4-(trifluoromethyl)phenyl]pyrazole: Contains a pyrazole ring and a trifluoromethyl group, differing in both structure and properties.
Uniqueness
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
N-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)4-9-3/h5-6,9H,4H2,1-3H3 |
Clave InChI |
PQKZAUQEMBDUKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=N1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)





![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)




